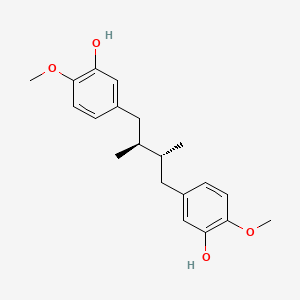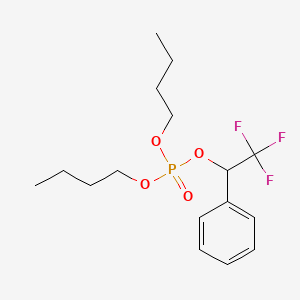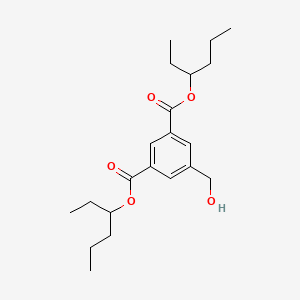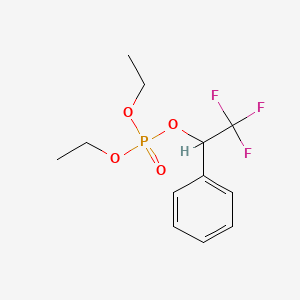
Dimethylnordihydroguarierate acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジメチルノルジヒドログアイアレイト酸は、化学式が C20H26O4 である小型の分子化合物です。これは、植物や一部の海洋生物に由来する天然有機化合物であるテルペノイドの誘導体です。 この化合物は、その潜在的な治療用途とさまざまな生化学経路における役割のために注目を集めています .
2. 製法
合成経路と反応条件: ジメチルノルジヒドログアイアレイト酸の合成は、一般的に次の手順を伴います。
出発物質: 合成は、適切なテルペノイド前駆体の選択から始まります。
反応条件: 反応条件は、多くの場合、目的の化合物の形成を促進するために、有機溶媒、触媒、および制御された温度設定の使用を伴います。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、不純物の除去が保証されます。
工業的生産方法: 工業的な環境では、ジメチルノルジヒドログアイアレイト酸の生産は、天然源からの大規模抽出、それに続く目的の構造を得るための化学修飾を伴う場合があります。 高速液体クロマトグラフィー (HPLC) や質量分析 (MS) などの高度な技術が、製品の純度と一貫性を確保するために採用されます .
3. 化学反応の分析
反応の種類: ジメチルノルジヒドログアイアレイト酸は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この化合物は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して還元できます。
置換: 置換反応は、一般的にハロゲンまたはアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はより飽和した化合物を生成する可能性があります .
4. 科学研究への応用
ジメチルノルジヒドログアイアレイト酸は、科学研究において幅広い用途を持っています。
化学: これは、テルペノイド化学を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: この化合物は、酵素や受容体との相互作用を含むさまざまな生化学経路における役割について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療用途を探るための研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethylnordihydroguarierate acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate terpenoid precursors.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions: Dimethylnordihydroguarierate acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
Dimethylnordihydroguarierate acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study terpenoid chemistry and to develop new synthetic methodologies.
Biology: The compound is investigated for its role in various biochemical pathways, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
ジメチルノルジヒドログアイアレイト酸の作用機序は、特定の分子標的および経路との相互作用を伴います。
分子標的: この化合物は、炎症性および代謝経路に関与する酵素や受容体を標的にします。
6. 類似の化合物との比較
ジメチルノルジヒドログアイアレイト酸は、他の類似のテルペノイド化合物と比較できます。
類似化合物との比較
Dimethylnordihydroguarierate acid can be compared with other similar terpenoid compounds:
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-19(23-3)17(21)11-15)14(2)10-16-6-8-20(24-4)18(22)12-16/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ |
InChIキー |
FHAGEYRSWPQEQJ-OKILXGFUSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C=C2)OC)O |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)


![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)


![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)

